molecular formula C17H17N3O3S2 B251584 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B251584
M. Wt: 375.5 g/mol
InChI Key: COSAOUYWVLZGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a cyclopentathiophene derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and pathways that are involved in cancer progression and other diseases. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its potential as a cancer treatment. It has also been shown to have anti-inflammatory and anti-diabetic effects, making it a potential treatment for these diseases as well. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in scientific research. One direction is the development of new cancer treatments based on this compound. Another direction is the study of its effects on other diseases such as diabetes and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in other areas of scientific research.

Synthesis Methods

The synthesis of 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves a multi-step process that includes the reaction of 3-methoxybenzoic acid with thionyl chloride to produce 3-methoxybenzoyl chloride. This is followed by the reaction of 3-methoxybenzoyl chloride with thiourea to produce 3-methoxy-N'-[(3-methoxybenzoyl)thio]urea. The final step involves the reaction of 3-methoxy-N'-[(3-methoxybenzoyl)thio]urea with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid to produce 2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.

Scientific Research Applications

2-({[(3-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has been shown to have anti-cancer properties and has been used in the development of new cancer treatments. It has also been used in the study of various signaling pathways and has shown potential in the treatment of other diseases such as diabetes and inflammation.

properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(3-methoxybenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H17N3O3S2/c1-23-10-5-2-4-9(8-10)15(22)19-17(24)20-16-13(14(18)21)11-6-3-7-12(11)25-16/h2,4-5,8H,3,6-7H2,1H3,(H2,18,21)(H2,19,20,22,24)

InChI Key

COSAOUYWVLZGEM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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